molecular formula C20H23N5O4S B8291686 ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B8291686
M. Wt: 429.5 g/mol
InChI Key: QMEYNZDOUPNENI-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a thiazole ring, and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

Ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives, thiazole-containing compounds, and pyrrolidine-based molecules. Examples include:

Uniqueness

Ethyl 7-((3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl)-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C20H23N5O4S/c1-4-29-19(27)13-9-25(20-22-7-8-30-20)18-12(17(13)26)5-6-16(23-18)24-10-14(21-2)15(11-24)28-3/h5-9,14-15,21H,4,10-11H2,1-3H3/t14-,15-/m0/s1

InChI Key

QMEYNZDOUPNENI-GJZGRUSLSA-N

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)N3C[C@@H]([C@H](C3)OC)NC)C4=NC=CS4

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)N3CC(C(C3)OC)NC)C4=NC=CS4

Origin of Product

United States

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